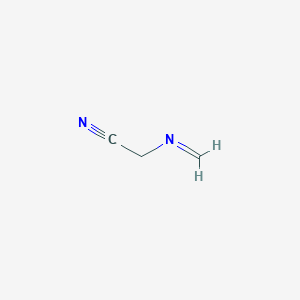

(Methyleneamino)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylideneamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-5-3-2-4/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZMFCVDDFHSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6865-92-5 | |

| Record name | Acetonitrile, 2-(methyleneamino)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6865-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0059378 | |

| Record name | 2-(Methyleneamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-82-0 | |

| Record name | 2-(Methyleneamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyleneaminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyleneaminoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyleneaminoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyleneaminoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-(methyleneamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methyleneamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyleneaminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLENEAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUC4O8Q6RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to (Methyleneamino)acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

This compound, also known by synonyms such as N-Methyleneglycinonitrile and α-Hydroformamine Cyanide, is a deceptively simple yet highly versatile organic compound.[1][2] Bearing the CAS Number 109-82-0, this molecule serves as a critical intermediate in synthetic chemistry, particularly for constructing nitrogen-containing moieties that are foundational to a vast array of pharmaceuticals and agrochemicals.[1][3] Its unique structure, featuring both a reactive methyleneamino group and a nitrile functional group, provides chemists with a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, its nuanced chemical properties, its reactivity, and its practical applications. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and immediate utility in a laboratory setting.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its effective application in synthesis. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and final product characterization.

Chemical Identifiers & Core Properties

This compound is typically encountered as a white to off-white crystalline solid under standard laboratory conditions.[4] Its moderate polarity allows for solubility in hot polar solvents like methanol and water, with limited solubility in nonpolar solvents such as benzene.[5]

| Property | Value | Source(s) |

| CAS Number | 109-82-0 | [1][2][4] |

| Molecular Formula | C₃H₄N₂ | [1][2][4] |

| Molecular Weight | 68.08 g/mol | [2][4] |

| IUPAC Name | 2-(methylideneamino)acetonitrile | [2] |

| Appearance | White to almost white crystalline powder/solid | [4] |

| Melting Point | 127 - 131 °C | [6] |

| Solubility | Soluble in hot methanol, hot water, alcohol; slightly soluble in benzene | [5] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. The data below represents the key diagnostic signals that a researcher should expect to observe.

| Technique | Key Features & Interpretation | Source(s) |

| ¹H NMR | Spectra will show characteristic peaks for the methylene protons (CH₂) adjacent to the nitrile and the methylene protons (CH₂) of the imine group. The exact chemical shifts can vary based on the solvent used (e.g., DMSO-d₆). | [2][7] |

| ¹³C NMR | Diagnostic signals include a peak for the nitrile carbon (C≡N), a peak for the imine carbon (C=N), and a peak for the methylene carbon (-CH₂-). | [2] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is typically observed around 2250 cm⁻¹. Another key feature is the C=N stretch of the imine group, usually found in the 1650-1690 cm⁻¹ region. | [2] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 68). | [2][7] |

Section 2: Synthesis, Safety, and Handling

The practical utility of any chemical reagent begins with its reliable synthesis and safe handling. This section provides a field-tested protocol for the preparation of this compound and outlines the essential safety precautions required for its management in a research environment.

A Validated Synthesis Protocol

The most common and reliable synthesis of this compound is a variation of the Strecker synthesis, reacting formaldehyde with an ammonium salt and a cyanide source.[8] The following protocol is adapted from the robust and independently verified procedure published in Organic Syntheses.

Causality of Experimental Design: The reaction is conducted at low temperatures (0°C) to control the exothermicity of the reaction and to minimize the formation of side products.[8] The slow, simultaneous addition of the sodium cyanide solution and acetic acid is critical. Acetic acid is added to neutralize the reaction mixture, facilitating the precipitation of the product, which is less soluble under these slightly acidic conditions.[8]

Step-by-Step Methodology:

-

Vessel Preparation: In a suitable large reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.[8]

-

Cooling: Cool the mixture to 0°C using an ice bath. It is crucial to maintain this low temperature throughout the initial phase of the reaction.[8]

-

Reactant Addition: Begin stirring the mixture. Prepare a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 mL of water. In a separate dropping funnel, place 380 mL of glacial acetic acid.[8]

-

Controlled Reaction: Begin adding the sodium cyanide solution dropwise to the formaldehyde/ammonium chloride mixture. After a portion of the cyanide has been added, commence the simultaneous dropwise addition of the glacial acetic acid. The rates of addition should be controlled such that both additions are completed over a period of approximately six hours. The product will begin to precipitate as a white solid.[8]

-

Reaction Completion: Once the additions are complete, continue to stir the mixture for an additional 1.5 hours at low temperature.[8]

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel.

-

Purification: Transfer the filter cake to a beaker and wash thoroughly by stirring with 1.5 L of cold water, followed by a wash with acetone to facilitate drying.

-

Drying: Filter the washed solid again and allow it to air dry. The expected yield is between 200–267 g (45–55% theoretical yield) with a melting point of 126–128°C.[8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment.[2][6]

GHS Hazard Profile:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |

(Source: Data compiled from[2][6])

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Store in a locked cabinet or area accessible only to authorized personnel.

-

Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[6]

Section 3: Chemical Reactivity & Applications in Synthesis

The synthetic power of this compound stems from the dual reactivity of its imine and nitrile functionalities. It serves as a potent A³ synthon (aldehyde, amine, alkyne equivalent) for the construction of complex nitrogen-containing molecules.

Core Reactivity

The imine moiety is electrophilic and susceptible to attack by nucleophiles. The adjacent nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a nucleophile itself under certain conditions. This combination allows for a diverse range of chemical transformations, making it a valuable precursor for amino acids and, most notably, for heterocyclic scaffolds which are ubiquitous in pharmaceuticals.

The diagram below illustrates the principal reaction pathways available from this versatile starting material.

Application in Pharmaceutical Synthesis

While acetonitrile itself is a common solvent in the pharmaceutical industry, this compound's role is that of a structural precursor, not a solvent.[11][12] Its primary application lies in its function as a pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][13] It is particularly valuable in creating diagnostic reagents and heterocyclic compounds that form the core of many modern drugs.[3]

The high purity of commercially available this compound is essential for these applications, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final pharmaceutical product.[3]

Conclusion

This compound (CAS 109-82-0) is a cornerstone intermediate for chemists focused on the synthesis of nitrogen-containing compounds. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an indispensable tool in the drug development pipeline. By understanding its core characteristics, handling it with the requisite safety precautions, and leveraging its unique reactivity, researchers can efficiently construct complex molecular architectures destined for therapeutic applications. This guide has provided the foundational knowledge and practical protocols necessary to integrate this valuable building block into any advanced synthetic research program.

References

- 1. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 2. 2-(Methyleneamino)acetonitrile | C3H4N2 | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. Methylenaminoacetonitrile(109-82-0) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | 109-82-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemcomplex.com [chemcomplex.com]

- 12. silvarigroup.com [silvarigroup.com]

- 13. unitedchemicalcn.com [unitedchemicalcn.com]

(Methyleneamino)acetonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to (Methyleneamino)acetonitrile: Structure, Synthesis, and Scientific Applications

Executive Summary

This compound, a bifunctional organic molecule, serves as a pivotal intermediate in synthetic chemistry. Characterized by the presence of both a nitrile and an imine functional group, it exhibits a unique reactivity profile that makes it a valuable building block for the synthesis of more complex nitrogen-containing compounds. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, established synthetic protocols, spectroscopic signature, and applications, with a particular focus on its relevance to researchers and professionals in drug development and chemical synthesis. All protocols and data are presented with an emphasis on scientific integrity and reproducibility.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is known by several names, which can be a source of confusion. The standardized IUPAC name is 2-(methylideneamino)acetonitrile [1].

Key Identifiers and Structural Information

For precise documentation and database retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 2-(methylideneamino)acetonitrile | PubChem[1] |

| CAS Number | 109-82-0 | Spectrum Chemical[1] |

| Molecular Formula | C₃H₄N₂ | PubChem[1] |

| Molecular Weight | 68.08 g/mol | TCI America |

| SMILES | C=NCC#N | PubChem[1] |

| InChIKey | GFZMFCVDDFHSJK-UHFFFAOYSA-N | ChemicalBook[2] |

Common Synonyms

In literature and commercial catalogs, this compound may be listed under various synonyms. Awareness of these alternatives is essential for exhaustive literature searches.

-

N-Methyleneglycinonitrile

-

Methyleneglycinonitrile

-

Methyleniminoacetonitrile

-

α-Hydroformamine Cyanide

-

MAAN

Chemical Structure

This compound is an achiral molecule featuring a planar imine connected to a cyanomethyl group. The linear nitrile moiety and the sp² hybridized imine carbon are key structural features that dictate its reactivity.

Caption: 2D structure of 2-(methylideneamino)acetonitrile.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystalline solid | TCI America, CymitQuimica |

| Melting Point | 128.0 to 131.0 °C | TCI America |

| Solubility | Soluble in polar organic solvents and hot methanol; slightly soluble in benzene | Spectrum Chemical, CymitQuimica |

| Purity (Typical) | >98.0% | TCI America |

Synthesis and Mechanistic Insights

The synthesis of this compound is well-established and is conceptually related to the Strecker synthesis of amino acids. The most common and reliable method involves the reaction of formaldehyde with a source of ammonia and cyanide.

Synthetic Rationale

The causality of this synthesis lies in the sequential formation of an imine followed by nucleophilic addition of cyanide. Formaldehyde and an ammonium salt (e.g., NH₄Cl) are believed to first form an aminomethanol intermediate, which dehydrates to form methylenimine (methanimine). This highly reactive imine is then trapped in situ by the cyanide anion (from NaCN or KCN) to yield the final product. The addition of a weak acid, like acetic acid, is often used to buffer the reaction and facilitate the dehydration step while avoiding significant HCN gas evolution.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses. This self-validating system provides a reliable method for obtaining high-purity material.

Materials:

-

Formaldehyde (technical solution, e.g., 37 wt. %)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Water (deionized)

-

Ice or solid carbon dioxide

Procedure:

-

In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.

-

Cool the mixture to 0°C using an external ice bath or by adding crushed ice/solid CO₂ directly. Maintain this temperature throughout the subsequent addition steps.

-

Prepare a solution of 490 g (9.8 moles) of sodium cyanide in 850 mL of water.

-

Begin vigorous stirring of the formaldehyde/ammonium chloride mixture. Slowly add the sodium cyanide solution via a dropping funnel over a period of at least six hours, ensuring the reaction temperature does not exceed 0°C.

-

Concurrently, and from a separate dropping funnel, add 600 g (10 moles) of glacial acetic acid at a rate that completes the addition at the same time as the cyanide solution.

-

The product, this compound, will begin to precipitate as a white solid during the addition.

-

After the additions are complete, continue stirring the mixture at 0°C for an additional 1.5 hours.

-

Filter the resulting precipitate using suction filtration.

-

Transfer the filter cake to a beaker and triturate (stir vigorously) with 1.5 L of cold water to wash away inorganic salts.

-

Filter the product again, wash with an additional 500 mL of cold water, and dry thoroughly. The expected yield is 410–475 g (61–71%).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data provides the characteristic spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| Nucleus | Chemical Shift (δ) in DMSO-d₆ | Assignment | Source |

| ¹H | ~3.81 ppm | Imine CH₂ | ChemicalBook[2] |

| ¹H | ~3.54 ppm | Acetonitrile CH₂ | ChemicalBook[2] |

| ¹³C | Data available | Imine CH₂ | SpectraBase[3] |

| ¹³C | Data available | Acetonitrile CH₂ | SpectraBase[3] |

| ¹³C | Data available | Nitrile CN | SpectraBase[3] |

Note: Specific ¹³C NMR chemical shift values were not available in the cited literature, but spectral data has been collected and is available in databases such as SpectraBase.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired from a KBr wafer sample.[1]

Expected Characteristic Absorptions:

-

C≡N Stretch: A sharp, intense absorption is expected in the range of 2240-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

-

C=N Stretch: A medium to strong absorption is expected around 1640-1690 cm⁻¹ for the imine double bond.

-

C-H Stretch: Absorptions corresponding to sp² (from =CH₂) and sp³ (from -CH₂-) C-H bonds are expected just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak is expected at an m/z of 68, corresponding to the molecular weight of C₃H₄N₂.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 27) from the molecular ion, leading to a fragment at m/z 41.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

-

Nitrile Group: The nitrile can undergo hydrolysis to form carboxylic acids or amides, reduction to form primary amines, or act as a nucleophile in certain reactions. Its strong electron-withdrawing nature also acidifies the adjacent methylene protons.

-

Imine Group: The imine is susceptible to hydrolysis back to an amine and formaldehyde, especially under acidic conditions. It can also be reduced to a secondary amine or act as an electrophile, reacting with various nucleophiles at the carbon atom.

This dual functionality makes it a valuable precursor for synthesizing heterocyclic compounds, unnatural amino acids, and other complex nitrogen-containing scaffolds that are of significant interest in pharmaceutical and agrochemical research.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | PubChem[1], TCI America |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | PubChem[1], TCI America |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | PubChem[1], TCI America |

| Skin Irritation | H315: Causes skin irritation | PubChem[1] |

| Eye Irritation | H319: Causes serious eye irritation | PubChem[1] |

| Respiratory Irritation | H335: May cause respiratory irritation | PubChem[1] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat and closed-toe shoes.

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid breathing dust.

Storage and Disposal

-

Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and store locked up. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

(Methyleneamino)acetonitrile synthesis from formaldehyde and cyanide

An In-Depth Technical Guide to the Synthesis of (Methyleneamino)acetonitrile from Formaldehyde and Cyanide

Abstract

This compound (MAAN) is a pivotal chemical intermediate, primarily recognized as a stable precursor in the large-scale synthesis of glycine and other valuable nitrogen-containing compounds.[1][2][3] This guide provides a comprehensive technical overview of its synthesis via a modified Strecker-type reaction involving formaldehyde, an ammonium salt, and a cyanide source. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and outline essential safety and hazard management procedures. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: Strategic Importance and Synthetic Context

This compound, a white crystalline solid with a melting point of approximately 129°C, serves as a crucial building block in organic synthesis.[4] Its primary utility lies in its role as a stable, isolable precursor to aminoacetonitrile, which can be subsequently hydrolyzed to produce the amino acid glycine.[1] This pathway is of significant industrial interest. The molecule's structure, featuring both a nitrile group and an imine, makes it a reactive and versatile intermediate for constructing more complex heterocyclic systems relevant to pharmaceutical and agrochemical research.[2]

The synthesis is a classic example of a one-pot, three-component reaction that falls under the broad category of the Strecker synthesis.[5][6] The traditional Strecker synthesis combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile.[6][7] In this specific case, formaldehyde reacts with an ammonia source (ammonium chloride) and a cyanide salt (sodium or potassium cyanide) to yield the target molecule.[4] Understanding the nuances of this reaction is key to achieving high yields and purity.

Mechanistic Insights: The Pathway of Formation

The formation of this compound is not a simple linear process but a cascade of equilibrium reactions. The overall transformation can be understood through the lens of the Strecker synthesis mechanism.[5][8]

Core Mechanistic Steps:

-

Iminium Ion Formation: The reaction initiates with the condensation of formaldehyde and ammonia (generated in situ from ammonium chloride). The aldehyde is often protonated by the weakly acidic ammonium chloride, making it a better electrophile for attack by ammonia.[5] Subsequent dehydration of the resulting aminomethanol intermediate generates a reactive electrophilic species, the methaniminium (or methyleneiminium) ion.

-

Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[6][8] This step forms the crucial carbon-carbon bond, yielding aminoacetonitrile.

-

Condensation with Formaldehyde: A second molecule of formaldehyde then reacts with the primary amine of the newly formed aminoacetonitrile. This condensation reaction forms an N-methylene derivative, resulting in the final, more stable product, this compound.

Controlling the reaction conditions, particularly temperature and pH, is paramount. The reaction is typically performed at low temperatures (below 20°C, often 0-10°C) to manage its exothermic nature and to minimize side reactions, such as the polymerization of formaldehyde or the decomposition of heat-sensitive intermediates.[4][9] The addition of acetic acid helps to buffer the solution, maintaining a pH environment conducive to iminium ion formation without excessively protonating the cyanide nucleophile.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol: A Validated Synthesis

The following protocol is adapted from a well-established and validated procedure published in Organic Syntheses, which serves as a reliable benchmark for this transformation.[4] The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Amount | Moles | Key Parameter/Notes |

| Ammonium Chloride (NH₄Cl) | 1.0 eq | 10.0 | --- |

| Formalin (35-37% aq. solution) | ~2.5 eq | ~25.0 | Ensure no paraformaldehyde precipitate is present.[4] |

| Sodium Cyanide (NaCN) | 1.0 eq | 10.0 | Prepare as an aqueous solution. EXTREMELY TOXIC. |

| Glacial Acetic Acid | ~1.3 eq | ~13.3 | Used for pH control. |

| Water (deionized) | - | - | Solvent for the reaction. |

| Ice or Solid CO₂ | - | - | For temperature control. |

Equipment Setup

-

A large, multi-necked reaction vessel (e.g., 12 L flask for the scale above) equipped with:

-

Overhead mechanical stirrer.

-

Thermometer.

-

Two dropping funnels for simultaneous addition of cyanide solution and acetic acid.

-

-

An ice-salt bath or other suitable cooling system to maintain the required temperature.

-

Filtration apparatus (e.g., Büchner funnel).

-

All operations must be conducted within a certified chemical fume hood.[10][11]

Step-by-Step Procedure

-

Initial Setup: In the reaction vessel, dissolve ammonium chloride (535 g, 10.0 mol) in water (1.5 L). Add the formalin solution (2.25 kg, ~25 mol formaldehyde).

-

Cooling: Cool the mixture to below 10°C using an ice bath. Efficient stirring is crucial throughout the reaction.

-

Reactant Addition (Part 1): Prepare a solution of sodium cyanide (490 g, 10.0 mol) in 1.5 L of water. Begin adding this solution slowly from a dropping funnel to the cooled formaldehyde/ammonium chloride mixture. The rate of addition should be controlled to maintain the temperature below 20°C.[4] Rationale: Slow addition and cooling prevent dangerous temperature spikes from the exothermic reaction and minimize side product formation.

-

Reactant Addition (Part 2): Once half of the cyanide solution has been added, begin the simultaneous, slow addition of glacial acetic acid (800 g, 13.3 mol) from the second dropping funnel. Adjust the addition rates so that the remaining cyanide solution and the acetic acid are added completely over the same period (e.g., 1-2 hours). Rationale: Acetic acid neutralizes the ammonia formed, driving the equilibrium towards the iminium ion and maintaining an optimal pH for the reaction.

-

Precipitation and Reaction Completion: A white precipitate of this compound will begin to form shortly after the acetic acid addition commences.[4] After all reactants have been added, continue stirring the slurry in the cold for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Filter the solid product using a Büchner funnel and suction.

-

Purification: Transfer the filter cake to a beaker and stir it vigorously with a large volume of cold water (e.g., 1.5 L) to wash away soluble inorganic salts (NaCl, sodium acetate). Filter the product again.

-

Drying: Wash the purified filter cake with a small amount of cold water and then dry it thoroughly. The yield of product melting at 129°C is typically in the range of 60-70%.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point at 128-130°C is a strong indicator of purity.[4]

-

Infrared (IR) Spectroscopy: Expect a strong, sharp absorbance around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch and a peak around 1650 cm⁻¹ for the imine (C=N) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show two distinct singlets corresponding to the two different methylene (-CH₂-) groups.

-

¹³C NMR will show signals for the nitrile carbon, the imine carbon, and the methylene carbon.

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product and quantify any remaining starting materials or byproducts.[12]

Critical Safety and Hazard Management

This synthesis involves extremely hazardous materials and must not be attempted without a thorough risk assessment and adherence to strict safety protocols.

-

Chemical Hazards:

-

Cyanide Salts (NaCN/KCN): Acutely toxic if ingested, inhaled, or absorbed through the skin.[11] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[11] An emergency response plan, including access to a cyanide antidote kit, should be in place.

-

Formaldehyde: A known human carcinogen, respiratory sensitizer, and irritant.[13][14] All handling must be done in a way that minimizes inhalation of vapors.

-

-

Engineering Controls: The entire procedure, including weighing reagents and workup, must be performed in a high-performance chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE):

-

Waste Disposal: All chemical waste, including aqueous filtrates and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[4][15] Cyanide-containing waste streams must be kept separate and should be treated by qualified personnel.

Conclusion

The synthesis of this compound from formaldehyde and cyanide is a robust and scalable process that provides access to a valuable chemical intermediate. Success hinges on a solid understanding of the Strecker-type mechanism and meticulous control over reaction parameters, especially temperature and the rate of reagent addition. Due to the severe hazards posed by the reactants, this synthesis should only be undertaken by trained professionals with the appropriate safety infrastructure and emergency preparedness plans in place.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. Methyleneaminoacetonitrile: possible role in chemical evolution-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DE1097433B - Process for the production of pure N-methyleneaminoacetonitrile (N-methyleneglycine nitrile) - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. benchchem.com [benchchem.com]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

- 14. concordia.ca [concordia.ca]

- 15. lsuhsc.edu [lsuhsc.edu]

(Methyleneamino)acetonitrile: A Technical Guide to its Discovery and Synthesis

This in-depth technical guide provides a comprehensive overview of (methyleneamino)acetonitrile, a molecule of significant interest in both synthetic organic chemistry and prebiotic chemistry. We will explore its initial discovery, the first documented synthesis, and the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical intermediate.

Introduction to this compound

This compound, also known as methyleneglycinonitrile, is an organic compound with the chemical formula C₃H₄N₂.[1] It is characterized by the presence of a methyleneamino group (=N-CH₂-) and a nitrile group (-C≡N).[2] This unique combination of functional groups makes it a reactive and valuable building block in organic synthesis.[2]

The molecule typically appears as a white to off-white crystalline powder and is soluble in hot methanol. Its significance extends beyond the laboratory, with studies suggesting a potential role in the prebiotic synthesis of peptides and other biomolecules.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | [1] |

| Molecular Weight | 68.08 g/mol | [1] |

| Melting Point | 128-131 °C | |

| Appearance | White to almost white crystalline powder | |

| IUPAC Name | 2-(methylideneamino)acetonitrile | [1] |

| CAS Number | 109-82-0 | [1] |

The Discovery of this compound

The history of this compound is intertwined with the broader exploration of amino acids and their derivatives. Early investigations into the reactions of formaldehyde with ammonia and cyanides laid the groundwork for its eventual identification. While a singular "discovery" event is not prominently documented, its preparation was described in the early 20th century. The seminal work that established a reliable and well-documented synthesis was a crucial step in making this compound readily available for further study.

The First Detailed Synthesis

The first widely recognized and detailed procedure for the synthesis of this compound was published in Organic Syntheses. This method, which remains a valuable reference, involves the reaction of formaldehyde with ammonium chloride and sodium cyanide in the presence of acetic acid.[4]

Reaction Scheme

The overall reaction can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure detailed in Organic Syntheses.[4]

Materials:

-

Formaldehyde (technical, sp. gr. 1.078/20°)

-

Ammonium chloride

-

Sodium cyanide (98%)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine 1620 g (1.5 L, 18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.

-

Cool the mixture to 0°C, a temperature that should be maintained throughout the reaction.

-

Begin stirring and add a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 cc. of water from a dropping funnel at a rate of approximately 90 drops per minute. This addition should take at least six hours.

-

Once half of the sodium cyanide solution has been added, begin the addition of 380 cc. of glacial acetic acid at a rate of 2–2.5 cc. per minute, such that the addition of both the remaining cyanide solution and the acetic acid are completed simultaneously.

-

After the additions are complete, continue stirring the mixture for an additional 1.5 hours.

-

Filter the precipitated product and wash it with 1.5 L of water.

-

Filter the product again with suction, wash with 500 cc. of water, and dry on filter paper.

Yield:

This procedure yields 410–475 g (61–71% of the theoretical amount) of this compound with a melting point of 129°C.[4] A German patent filed in 1958 describes an improved process with yields of 80-85% by carefully controlling the reaction temperature between -20 to +10 °C and maintaining a pH below 6.[5]

Experimental Workflow

Caption: Key steps in the first synthesis of this compound.

Mechanistic Insights

The synthesis of this compound is a variation of the Strecker synthesis of amino acids.[6] The reaction proceeds through several key steps:

-

Formation of the Iminium Ion: In the acidic medium, formaldehyde reacts with ammonia (from ammonium chloride) to form an iminium ion intermediate.

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.

-

Formation of Aminoacetonitrile: This nucleophilic addition results in the formation of aminoacetonitrile.

-

Reaction with Formaldehyde: The aminoacetonitrile then reacts with another molecule of formaldehyde to form this compound.

Caption: Simplified reaction mechanism for the formation of this compound.

Significance in Prebiotic Chemistry

Beyond its utility in synthetic chemistry, this compound has garnered attention for its potential role in the origins of life.[3] It is considered a plausible prebiotic molecule as it can be formed from simple precursors like hydrogen cyanide, ammonia, and formaldehyde, which are thought to have been present on early Earth.[3][7]

Studies have shown that this compound can act as a precursor to glycine and can also function as a dehydrating and condensing agent in the formation of peptides from other amino acids.[3] This dual role makes it a compelling candidate in models of chemical evolution.

Conclusion

This compound is a molecule with a rich history and diverse applications. From its first detailed synthesis to its potential involvement in the origins of life, it continues to be a subject of scientific inquiry. The robust and well-documented synthetic procedures have made it an accessible and valuable tool for chemists. As our understanding of prebiotic chemistry deepens, the significance of this compound is likely to grow, further solidifying its place as a cornerstone of both synthetic and theoretical chemistry.

References

- 1. 2-(Methyleneamino)acetonitrile | C3H4N2 | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. Methyleneaminoacetonitrile: possible role in chemical evolution-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DE1097433B - Process for the production of pure N-methyleneaminoacetonitrile (N-methyleneglycine nitrile) - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Physical properties of (Methyleneamino)acetonitrile: melting point, solubility

An In-depth Technical Guide to the Physical Properties of (Methyleneamino)acetonitrile

Introduction

This compound (MAAN), also known as N-methyleneglycinonitrile, is a nitrile compound with the chemical formula C₃H₄N₂.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex nitrogen-containing compounds used in the development of pharmaceuticals and agrochemicals.[3] For researchers and drug development professionals, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction optimization, and formulation.

This guide provides a detailed examination of two core physical properties of this compound: its melting point and solubility profile. As a senior application scientist, the focus extends beyond simple data presentation to include the causality behind experimental design and the logic of protocol validation, ensuring that the information is both accurate and actionable in a laboratory setting.

Part 1: Melting Point Analysis of this compound

The melting point of a crystalline solid is a critical physical constant. It is the temperature at which the material transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] Therefore, accurate melting point determination is a fundamental technique for identity confirmation and purity assessment.

Reported Melting Point Data

This compound presents as a white to off-white crystalline powder at room temperature.[2] Various sources have reported its melting point, which are summarized below. The slight variations can be attributed to differences in instrumental calibration and the purity of the sample analyzed.

| Property | Reported Value (°C) | Source |

| Melting Point | 129 | [6] |

| Melting Point Range | 128.0 to 131.0 | |

| Melting Point Range | 127 - 130 | [6][7][8] |

| Melting Point Range | 126 - 128 | [9] |

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered solid is the capillary method. This protocol is designed to be self-validating by ensuring thermal equilibrium and calibrated instrumentation.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated heating block. The temperatures at which melting begins (first liquid drop appears) and is complete (all solid has liquefied) are recorded as the melting range.[10]

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point.

-

Crush the crystalline powder into a fine, uniform powder using a spatula. This ensures efficient and uniform packing into the capillary tube, which is crucial for even heat transfer.

-

Push the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[10]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of >10°C/minute to get a rough estimate.[4][10]

-

Allow the apparatus to cool to at least 15-20°C below the estimated melting point before proceeding with an accurate determination.

-

-

Measurement:

-

Set the apparatus to heat at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point of ~127°C.[4]

-

Rationale: A slow heating ramp is essential for maintaining thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously wide and high melting range.[10]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

For regulatory or cGMP purposes, the performance of the melting point apparatus should be periodically verified using certified reference standards with melting points that bracket the expected range of the sample.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Part 2: Solubility Profile of this compound)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This characteristic is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[11] The structure of this compound, containing a polar nitrile group (C≡N) and an imine group (C=N), suggests moderate polarity and the potential for hydrogen bonding, which dictates its solubility in various solvents.[3] Understanding its solubility is paramount for choosing appropriate solvents for reactions, extractions, and crystallization-based purifications.

Reported Solubility Data

The solubility of this compound has been described qualitatively in several sources. This information is crucial for initial solvent screening in a laboratory setting.

| Solvent | Solubility | Source |

| Benzene | Slightly Soluble | [8][12] |

| Hot Water | Soluble | [6] |

| Alcohol (Methanol/Ethanol) | Soluble | [6][12] |

| Polar Organic Solvents | Soluble | [3] |

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to determine the solubility of this compound in a range of solvents, which also provides insight into its chemical properties (e.g., acidity/basicity).

Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent. The compound is generally considered "soluble" if approximately 25-30 mg dissolves in 0.75-1.0 mL of the solvent at room temperature.[13] Solubility in aqueous acids or bases indicates the presence of basic or acidic functional groups, respectively.[14]

Methodology:

-

General Solubility Test:

-

Add ~25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, toluene, ethanol) in portions.

-

After each addition, shake the tube vigorously for 10-20 seconds.[13]

-

Observe if the solid dissolves completely. Record as "soluble" or "insoluble."

-

-

Acid-Base Reactivity and Solubility:

-

Test in 5% HCl: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous HCl. Shake vigorously.

-

Rationale: If the compound dissolves, it indicates the presence of a basic functional group (like an amine or imine) that has been protonated to form a water-soluble salt. This is a strong indicator of its basic nature.

-

-

Test in 5% NaOH: Add ~25 mg of the compound to a test tube, followed by 0.75 mL of 5% aqueous NaOH. Shake vigorously.

-

Rationale: If the compound dissolves, it suggests the presence of an acidic functional group that has been deprotonated to form a water-soluble salt.

-

-

Test in 5% NaHCO₃: If soluble in 5% NaOH, perform a separate test with 5% aqueous sodium bicarbonate.

-

Rationale: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a strongly acidic functional group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like a phenol).

-

-

-

Test in Concentrated H₂SO₄:

-

If the compound is insoluble in water, 5% HCl, and 5% NaOH, test its solubility in cold, concentrated sulfuric acid.

-

Rationale: Sulfuric acid can protonate even very weak bases, such as compounds containing oxygen or nitrogen atoms (alcohols, ketones, nitriles). Solubility, often accompanied by a color change, suggests the presence of such functional groups.[14]

-

Workflow Visualization: Solubility Classification Scheme

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

References

- 1. 2-(Methyleneamino)acetonitrile | C3H4N2 | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ursinus.edu [ursinus.edu]

- 11. chem.ws [chem.ws]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

A Spectroscopic Guide to (Methyleneamino)acetonitrile: In-depth NMR and IR Analysis for the Research Professional

Introduction

(Methyleneamino)acetonitrile (MAAN), CAS No. 109-82-0, is a molecule of significant interest in fields ranging from prebiotic chemistry to synthetic organic chemistry.[1][2] As a reactive intermediate and a potential precursor to biomolecules, the unambiguous confirmation of its molecular structure is paramount for any rigorous scientific investigation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for its structural elucidation.

This technical guide offers a detailed exploration of the NMR and IR spectroscopic data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, providing in-depth interpretations, field-proven experimental protocols, and the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound (C₃H₄N₂), both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Theoretical Principles & Structural Confirmation

The structure of this compound, C=N-CH₂-C≡N, contains three distinct sets of protons and three unique carbon atoms.

-

¹H NMR: The spectrum is expected to show two signals corresponding to the two different methylene (-CH₂-) groups. The protons on the imine carbon (N=CH₂) and the protons on the carbon adjacent to the nitrile (N-CH₂-CN) will have distinct chemical shifts due to their different electronic environments. As there are no adjacent protons to couple with, both signals are expected to be singlets.

-

¹³C NMR: The spectrum will display three distinct signals, one for each carbon atom: the nitrile carbon (C≡N), the imine carbon (N=C H₂), and the methylene carbon (N-CH₂-CN). The chemical shifts of these carbons are highly characteristic of their respective functional groups.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1.2.1. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of purified this compound.[3] The compound is a solid at room temperature.[4][5]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Expertise & Experience: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility. Its residual proton signal appears as a quintet at ~2.50 ppm, and its carbon signals are at ~39.5 ppm, regions that typically do not overlap with the analyte's signals.[6] Using a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

-

Homogenization & Transfer: Ensure the sample is fully dissolved by gentle vortexing. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

1.2.2. Instrument Parameters & Data Acquisition (400 MHz Spectrometer)

-

Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse program (e.g., 'zg30' on Bruker instruments).[3]

-

Number of Scans (NS): Acquire 8 to 16 scans for sufficient signal-to-noise ratio (S/N).

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, which increases S/N.

-

Number of Scans (NS): Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Spectral Width: Set a spectral width of approximately 220 ppm to ensure all carbon signals, including the nitrile, are captured.

-

Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[7]

-

Spectroscopic Data & Interpretation

The following tables summarize the NMR data obtained for this compound in DMSO-d₆.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 | Singlet | 2H | N=CH₂ |

| ~4.48 | Singlet | 2H | N-CH₂ -CN |

| (Note: Precise chemical shifts can vary slightly based on concentration and sample conditions. The assignments are based on expected chemical environments and data from the Spectral Database for Organic Compounds.) |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | C =N (Imine Carbon) |

| 117.2 | C ≡N (Nitrile Carbon) |

| 47.9 | N-C H₂-CN (Methylene Carbon) |

| (Source: Data obtained from the Spectral Database for Organic Compounds, SDBS No. 3704) |

Interpretation:

-

The ¹H NMR spectrum shows two distinct singlets, confirming the presence of two methylene groups that are not coupled to each other. The downfield signal at ~7.42 ppm is assigned to the imine protons (N=CH₂) due to the deshielding effect of the C=N double bond. The signal at ~4.48 ppm corresponds to the methylene protons adjacent to the electron-withdrawing nitrile group (N-CH₂-CN).

-

The ¹³C NMR spectrum provides definitive confirmation of the carbon backbone. The signal at 159.2 ppm is characteristic of an imine carbon. The peak at 117.2 ppm is typical for a nitrile carbon. The most upfield signal at 47.9 ppm corresponds to the sp³-hybridized methylene carbon situated between the two nitrogen-containing functional groups.

References

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. 2-(Methyleneamino)acetonitrile | C3H4N2 | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

An In-depth Technical Guide to the Stability and Storage of (Methyleneamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methyleneamino)acetonitrile, also known as methyleneglycinonitrile, is a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring both a reactive imine and a nitrile functional group, makes it a valuable building block. However, these same functional groups contribute to its potential instability, necessitating a thorough understanding of its handling and storage requirements to ensure its purity and prevent degradation. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of organic chemistry and regulatory guidelines.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₄N₂ | |

| Molecular Weight | 68.08 g/mol | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 128.0 - 131.0 °C | |

| Solubility | Soluble in hot methanol, slightly soluble in Benzene | [3] |

| CAS Number | 109-82-0 |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. The presence of the imine and nitrile functionalities makes it susceptible to specific degradation pathways.

Hydrolytic Stability

The N-methyleneamine (imine) linkage is the most probable site of hydrolytic degradation. In the presence of water, particularly under acidic or basic conditions, imines can hydrolyze back to their constituent aldehyde (in this case, formaldehyde) and amine (aminoacetonitrile).[3][4][5]

The generally accepted mechanism for acid-catalyzed imine hydrolysis involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water.[6][7] This is a reversible process, and an excess of water will drive the equilibrium towards the hydrolysis products.[8]

Thermal Stability

Photostability

Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products.[9][10][11] It is recommended that this compound be evaluated for its photostability, especially if it is to be used in applications where light exposure is unavoidable. A dark place is recommended for storage.[3]

Potential for Polymerization

Nitriles and imines are known to undergo polymerization under certain conditions. While the high-pressure polymerization of acetonitrile has been documented, a more relevant analogy for this compound under standard conditions may be the dimerization of hydrogen cyanide (HCN) to iminoacetonitrile. This suggests a potential pathway for the self-condensation of this compound, particularly in the presence of basic catalysts.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical principles:

-

Temperature: Store at ambient temperatures, in a cool environment.[3] Some suppliers recommend storage at <15°C.

-

Light: Store in a dark place, protected from light.[3]

-

Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[3] Store in a well-ventilated area.[4]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Handling and Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocol: Forced Degradation Study

To definitively establish the degradation profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The following is a proposed protocol based on ICH guidelines.

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade acetonitrile and water

-

Suitable HPLC column (e.g., C18)

-

HPLC system with a photodiode array (PDA) detector

-

Mass spectrometer (MS) for peak identification

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10][11][12] A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC-PDA method.

-

Use mass spectrometry to identify the molecular weights of the degradation products.

-

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. While specific degradation kinetic data is limited in the public domain, an understanding of its functional group reactivity allows for the prediction of potential degradation pathways, primarily hydrolysis of the imine bond. Adherence to recommended storage conditions—cool, dark, and dry, away from incompatible substances—is paramount for maintaining its integrity. For critical applications in research and drug development, conducting a forced degradation study is strongly advised to establish a comprehensive stability profile and develop validated, stability-indicating analytical methods.

References

- 1. q1scientific.com [q1scientific.com]

- 2. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. news-medical.net [news-medical.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. youtube.com [youtube.com]

- 12. ICH Official web site : ICH [ich.org]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of (Methyleneamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical literature and drug discovery, precise and unambiguous communication is paramount. The nomenclature of chemical compounds, however, can often be a source of confusion, with a single molecule being referred to by a multitude of names. (Methyleneamino)acetonitrile, a versatile building block in organic synthesis, is a prime example of this challenge. This technical guide provides an in-depth exploration of the various synonyms, identifiers, and nomenclature associated with this compound, empowering researchers to navigate the scientific literature with confidence and accuracy. Understanding the causality behind its synthesis and its chemical properties is crucial for its effective application in research and development.

Core Chemical Identity

At its core, this compound is an organic compound featuring a nitrile group and a methyleneamino group. Its unique structure makes it a valuable reagent in the formation of nitrogen-containing compounds.[1]

Molecular Formula: C₃H₄N₂[2]

Molecular Weight: 68.08 g/mol [2]

Chemical Structure:

References

Methodological & Application

Application Note & Protocol: A Versatile Approach to N-Substituted Glycines Utilizing (Methyleneamino)acetonitrile

Introduction: The Significance of N-Substituted Glycines

N-substituted glycines are a pivotal class of non-proteinogenic amino acids that form the backbone of "peptoids," which are structural mimics of peptides.[1][2] These molecules are of significant interest in medicinal chemistry and drug discovery due to their enhanced proteolytic stability and often improved cell permeability compared to their natural peptide counterparts.[1] The ability to introduce a wide variety of substituents on the nitrogen atom allows for the systematic modulation of the physicochemical properties and biological activity of these compounds, making them valuable scaffolds for the development of novel therapeutics.[3][4] This guide provides a detailed protocol for the synthesis of N-substituted glycines using (methyleneamino)acetonitrile, a versatile and reactive building block.

The Synthetic Strategy: A Modified Strecker Approach

The core of this synthetic methodology is a variation of the classical Strecker amino acid synthesis.[5][6] In the traditional Strecker synthesis, an aldehyde reacts with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[5] To achieve N-substitution, a primary or secondary amine is used in place of ammonia.[5]

This compound can be viewed as a pre-formed intermediate, essentially the condensation product of formaldehyde, ammonia, and hydrogen cyanide.[7] This stable, crystalline solid serves as a convenient and less hazardous precursor than handling hydrogen cyanide gas directly. The synthetic route detailed herein involves the reaction of this compound with a diverse range of primary and secondary amines to generate N-substituted α-aminonitriles. Subsequent hydrolysis of the nitrile functionality affords the desired N-substituted glycine. This multicomponent reaction approach is efficient for creating molecular complexity in a single step.[8][9]

Reaction Mechanism Overview

The reaction proceeds in two key stages:

-